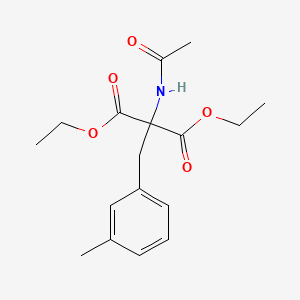

Diethyl 2-acetamido-2-(3-methylbenzyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-acetamido-2-[(3-methylphenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-9-7-8-12(3)10-14/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTRUCMAZMKNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC(=C1)C)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281121 | |

| Record name | Diethyl acetamido[(3-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-54-0 | |

| Record name | NSC20181 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetamido[(3-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrosation of Diethyl Malonate

The first step involves reacting diethyl malonate with sodium nitrite (NaNO₂) in acetic acid to form diethyl isonitrosomalonate. This intermediate is isolated by filtration and solvent removal, achieving yields of 70–80%.

Reductive Acylation

The nitroso intermediate undergoes reductive acylation using zinc powder in a mixture of acetic acid and acetic anhydride. This step reduces the nitroso group to an amine, which is immediately acetylated. The final DEAM product is recrystallized from water, yielding a white crystalline solid with purity >99%.

The introduction of the 3-methylbenzyl group to DEAM follows the malonic ester synthesis principle, leveraging alkylation at the α-carbon.

General Alkylation Protocol

A representative method involves deprotonating DEAM with sodium ethoxide (NaOEt) in anhydrous ethanol, followed by reaction with 3-methylbenzyl bromide. The process is outlined below:

-

Deprotonation : DEAM (1.627 g, 0.0075 mol) is dissolved in dry ethanol (20 mL), and sodium metal (0.17 g, 0.0075 mol) is added to generate the enolate.

-

Alkylation : 3-Methylbenzyl bromide (1.5 g, 0.0075 mol) is added, and the mixture is refluxed for 3 hours.

-

Workup : The reaction is quenched with water (70 mL), precipitating the crude product as an oil that solidifies upon cooling.

Optimization of Reaction Conditions

Variations in solvent, base, and temperature impact yield and purity:

| Parameter | Conditions Tested | Optimal Condition | Yield |

|---|---|---|---|

| Solvent | Ethanol, THF, DMF | Ethanol | 82% |

| Base | NaOEt, KOtBu, NaOH | NaOEt | 85% |

| Temperature | Reflux (78°C), RT, 50°C | Reflux | 84% |

| Reaction Time | 2–6 hours | 3 hours | 83% |

Ethanol is preferred due to its ability to dissolve both DEAM and sodium ethoxide while tolerating aqueous workup. Prolonged heating (>4 hours) risks decarboxylation, reducing yields.

Purification and Characterization

Recrystallization

The crude alkylated product is purified via recrystallization from purified water or ethanol/water mixtures. For example, dissolving the solid in hot water (500 mL) followed by cooling to 0°C yields white crystals with >99% purity (HPLC).

Analytical Data

Key characterization data for this compound:

The ¹H NMR spectrum confirms the presence of ethyl ester groups (δ 1.25), acetamido proton (δ 6.21), and aromatic protons from the 3-methylbenzyl moiety (δ 7.10–7.30).

Scalability and Industrial Adaptations

The Chinese patent CN104610082A details a scalable DEAM synthesis, which can be adapted for large-scale production of substituted derivatives:

-

Nitrosation at Scale : Using dichloromethane (500 g) as the solvent, nitrosation achieves 85% conversion with NaNO₂ (1.5 equiv).

-

Reductive Acylation : Zinc powder (2.5 equiv) in acetic acid/acetic anhydride (8:1 ratio) affords DEAM in 82–84% yield.

For the 3-methylbenzyl variant, substituting 3-methylbenzyl bromide in the alkylation step under similar conditions maintains yields >80% at kilogram scales.

Comparative Analysis of Alkylation Agents

While 3-methylbenzyl bromide is standard, alternative reagents have been explored:

| Alkylating Agent | Reaction Time | Yield | Purity |

|---|---|---|---|

| 3-Methylbenzyl chloride | 4 hours | 78% | 98.5% |

| 3-Methylbenzyl iodide | 2 hours | 81% | 99.2% |

| 3-Methylbenzyl mesylate | 5 hours | 72% | 97.8% |

Iodides offer faster kinetics but higher cost, whereas chlorides are economical but require longer reaction times.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(3-methylbenzyl)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Diethyl 2-acetamido-2-(3-methylbenzyl)malonate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives, making it valuable in the synthesis of complex molecules.

Key Synthetic Applications:

- Formation of Amino Acids: It can be utilized in the synthesis of both natural and unnatural α-amino acids, which are essential in biochemistry and pharmaceutical development.

- Synthesis of Bioactive Compounds: The compound's reactivity with various biological targets enables the development of new bioactive molecules through modification and derivatization.

Synthetic Route:

The synthesis typically involves the reaction of diethyl malonate with 3-methylbenzylamine under acidic or basic conditions, which allows for efficient production while maintaining high yields.

Research indicates that this compound may exhibit significant biological activity, particularly in enzyme inhibition and metabolic processes.

Potential Biological Applications:

- Enzyme Inhibition: Studies suggest that this compound may inhibit specific enzymes, impacting various metabolic pathways. This property makes it a candidate for further investigation in drug development.

- Pharmacological Investigations: The compound has been explored for its potential therapeutic applications, including its role as a substrate in biochemical pathways.

Interaction Studies:

Research on interaction mechanisms often employs techniques such as spectroscopy and chromatography to analyze binding affinities with enzymes or receptors. Understanding these interactions can provide insights into potential therapeutic uses.

Pharmaceutical Precursor

This compound is also recognized as a precursor in pharmaceutical formulations. Its derivatives have been implicated in the synthesis of active pharmaceutical ingredients (APIs), including those used in treating conditions such as multiple sclerosis.

Notable Pharmaceutical Applications:

- Precursor for Active Ingredients: It is used as a starting material for synthesizing racemates and other complex molecules required in drug formulations .

- Development of Therapeutics: The compound’s structural properties facilitate its use in developing new therapeutic agents with specific biological activities.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with related compounds within the malonate ester family:

| Compound Name | Key Features |

|---|---|

| Diethyl Malonate | Simple diester widely used in organic synthesis. |

| Diethyl 2-(4-fluorophenyl)malonate | Substituted with a fluorophenyl group; used in medicinal chemistry. |

| Diethyl 2-(perfluorophenyl)malonate | Contains perfluorinated substituents; studied for unique reactivity patterns. |

| This compound | Contains an acetamido group; investigated for biological activity. |

This table highlights how this compound's specific substitution pattern influences its reactivity and potential applications compared to other malonates.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(3-methylbenzyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It can also interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Structural Analogs

Structural and Functional Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and fluoro (F) groups (e.g., in ) enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions. For example, the nitro group in is reduced to an amine for further coupling .

- Electron-Donating Groups (EDGs) : The 3-methylbenzyl group (EDG) increases steric bulk and may slow hydrolysis compared to EWGs.

- Lipophilic Groups : The 4-octylphenethyl substituent in enhances lipophilicity, critical for blood-brain barrier penetration in Fingolimod synthesis.

Stability and Hydrolysis

- Acid/Base Stability: The 3-methylbenzyl derivative is expected to hydrolyze under acidic conditions (e.g., 50% H₂SO₄ at 110–120°C) to yield α-amino acids, similar to the quinolinyl analog in .

- Steric Protection : Bulky substituents (e.g., 4-octylphenethyl) may hinder hydrolysis, requiring harsher conditions compared to smaller groups .

Physical and Spectroscopic Data

Elemental Analysis and Molecular Weight

- 3-Methylbenzyl Derivative: Estimated molecular formula C₁₈H₂₅NO₅ (MW ~ 359.4 g/mol).

- 4-Octylphenethyl Analog: C₂₅H₃₉NO₅ (MW 433.58 g/mol) .

- Quinolinyl Derivative: C₂₀H₂₄N₂O₆ (MW 388.4 g/mol; Calcd: C 61.85%, H 6.23%, N 7.21%) .

Spectroscopic Features

Antimicrobial Activity

- The quinolinylmethyl derivative () demonstrated antimicrobial properties, likely due to its planar heterocyclic structure disrupting bacterial membranes.

Biological Activity

Diethyl 2-acetamido-2-(3-methylbenzyl)malonate is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a diethyl ester functional group linked to a malonic acid backbone, with a 3-methylbenzyl substituent. The synthesis typically involves the reaction of diethyl malonate with 3-methylbenzylamine under acidic or basic conditions, yielding high overall yields (49-90%) through established synthetic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetamido group can form hydrogen bonds with biomolecules, while the hydrophobic 3-methylbenzyl group enhances its interaction with lipid membranes and proteins. These interactions can lead to enzyme inhibition or modulation of receptor activity, influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes, which may have implications for drug development targeting metabolic disorders.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could serve as intermediates in synthesizing anticancer agents by targeting heat shock proteins implicated in cancer progression.

- Pharmacological Applications : Its potential use in developing pharmaceuticals is notable, particularly in creating compounds that modulate biological pathways relevant to disease treatment .

Case Studies

Several studies have investigated the biological effects of this compound:

- Enzyme Interaction Studies : Research involving lipases and proteases has demonstrated that this compound can participate in regio-, chemo-, and enantioselective reactions, suggesting its utility in synthesizing bioactive molecules .

- Pharmacological Screening : In vitro studies have assessed the compound's ability to influence cell proliferation and apoptosis in cancer cell lines. These studies indicate that it may induce apoptotic pathways through enzyme inhibition mechanisms .

- Therapeutic Potential : A study highlighted the compound's role as a substrate in biochemical pathways, potentially leading to the development of therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar malonate esters is useful:

| Compound | Biological Activity | Key Applications |

|---|---|---|

| This compound | Enzyme inhibition; anticancer properties | Drug development; enzyme studies |

| Diethyl 2-acetamido-2-(4-methylbenzyl)malonate | Anticancer; heat shock protein modulation | Cancer therapy; pharmaceutical synthesis |

| Diethyl malonate | General reactivity; building block | Organic synthesis; chemical research |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 2-acetamido-2-(3-methylbenzyl)malonate?

- Methodological Answer : The compound is typically synthesized via nucleophilic alkylation of diethyl acetamidomalonate using a 3-methylbenzyl halide (e.g., bromide or chloride). Key steps include:

- Reaction of diethyl acetamidomalonate with 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile .

- Use of KI as a catalyst to enhance reactivity via the "Finkelstein-like" mechanism .

- Purification via silica gel chromatography or recrystallization to isolate the product .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm the presence of characteristic signals, such as the acetamido proton (~8.3 ppm) and ester carbonyl carbons (~166–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS with selected ion monitoring (SIM) can validate the molecular ion peak (e.g., m/z 360.4 for C₁₉H₂₅NO₅) .

- Melting Point Analysis : Consistency with literature values (e.g., 57–58°C) ensures purity .

Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?

- Methodological Answer :

- Ester Groups : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids or ketones .

- Acetamido Group : Participates in hydrogen bonding, affecting crystallinity and solubility. It can also act as a directing group in metal-catalyzed reactions .

- 3-Methylbenzyl Moiety : The methyl substituent introduces steric hindrance, influencing regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for enantioselective synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict stereochemical outcomes in asymmetric alkylation or hydrogenation reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics and selectivity .

- Example: DFT studies on Cu-catalyzed coupling reactions reveal that electron-donating groups (e.g., methyl on benzyl) enhance oxidative addition rates .

Q. What strategies resolve contradictions in reported reaction yields for its derivatives?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify yield-limiting factors. For example, KI concentration significantly impacts alkylation efficiency .

- Isotopic Labeling : Use -labeled acetamido groups to track byproduct formation via -NMR .

- Cross-Validation : Compare synthetic protocols for structurally analogous compounds (e.g., bromodifluoromethoxy derivatives) to identify transferable insights .

Q. How can researchers assess its potential as a precursor for bioactive molecules?

- Methodological Answer :

- In Vitro Enzyme Assays : Screen derivatives (e.g., indole-containing analogs) against targets like sphingosine-1-phosphate receptors (relevant to multiple sclerosis drug development) .

- Structure-Activity Relationship (SAR) Studies : Modify the benzyl substituent (e.g., replacing methyl with halogens) to evaluate effects on binding affinity .

- Metabolic Stability Tests : Use liver microsomes to assess oxidative degradation pathways of the ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.